molecular formula C20H15BrO4 B3469208 2-(4-bromophenyl)-2-oxoethyl (2-naphthyloxy)acetate

2-(4-bromophenyl)-2-oxoethyl (2-naphthyloxy)acetate

Cat. No. B3469208
M. Wt: 399.2 g/mol
InChI Key: ZHZWHDSEWCSULP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl (2-naphthyloxy)acetate, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON is a synthetic compound that belongs to the family of naphthalene derivatives. It has a molecular weight of 393.28 g/mol and a melting point of 147-149°C.

Mechanism of Action

The exact mechanism of action of BON is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BON has been shown to have significant biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory, analgesic, and anticancer properties. It has also been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.

Advantages and Limitations for Lab Experiments

BON has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life. However, one limitation of BON is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on BON. One area of interest is its potential use as an anticancer agent. Further studies could explore its effectiveness against different types of cancer cells and its potential use in combination with other anticancer drugs. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Studies could explore its effectiveness in different animal models of inflammation and pain. Additionally, further research could be done to better understand its mechanism of action and its potential effects on different biochemical pathways.

Scientific Research Applications

BON has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as well as its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO4/c21-17-8-5-15(6-9-17)19(22)12-25-20(23)13-24-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWHDSEWCSULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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